molecular formula C20H24N2O2 B14401036 Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)- CAS No. 87085-09-4

Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)-

Cat. No.: B14401036
CAS No.: 87085-09-4
M. Wt: 324.4 g/mol
InChI Key: PAXWCICVMPVYNO-UHFFFAOYSA-N
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Description

Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, substituted with a hydroxy group at the 4-position and a phenyl group linked to a piperidine moiety through an ethyl chain. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with ammonia or an amine under appropriate conditions.

    Attachment of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzamide intermediate.

    Final Assembly: The final step involves the coupling of the phenyl group to the piperidine moiety through an ethyl chain, which can be achieved using various coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)-.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the hydroxy group can be oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzamide compounds with various functional groups.

Scientific Research Applications

Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperidine moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Hydroxybenzamide: A benzamide derivative with a hydroxy group.

    Piperidine Derivatives: Compounds containing the piperidine moiety.

Uniqueness

Benzamide, 4-hydroxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)- is unique due to its specific structural features, including the combination of a hydroxy-substituted benzamide core and a piperidine moiety linked through an ethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

87085-09-4

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-hydroxy-N-[2-(2-piperidin-2-ylethyl)phenyl]benzamide

InChI

InChI=1S/C20H24N2O2/c23-18-12-9-16(10-13-18)20(24)22-19-7-2-1-5-15(19)8-11-17-6-3-4-14-21-17/h1-2,5,7,9-10,12-13,17,21,23H,3-4,6,8,11,14H2,(H,22,24)

InChI Key

PAXWCICVMPVYNO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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